molecular formula C13H14ClF3N2O3 B1409532 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt CAS No. 1823184-48-0

6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt

Cat. No.: B1409532
CAS No.: 1823184-48-0
M. Wt: 338.71 g/mol
InChI Key: IQANNYDQQUHSPJ-UHFFFAOYSA-N
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Description

6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a trifluoromethoxy group, a benzo[e][1,3]oxazine ring, and a piperidin-4-one moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo[e][1,3]oxazine ring: This can be achieved through a cyclization reaction involving an appropriate ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Spirocyclization: The formation of the spiro structure is typically achieved through a nucleophilic substitution reaction, where the piperidin-4-one moiety is introduced.

    Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt

Properties

IUPAC Name

6-(trifluoromethoxy)spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3.ClH/c14-13(15,16)20-8-1-2-10-9(7-8)11(19)18-12(21-10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANNYDQQUHSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)C3=C(O2)C=CC(=C3)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
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6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
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6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
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6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
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6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
Reactant of Route 6
6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt

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